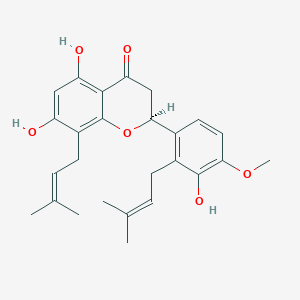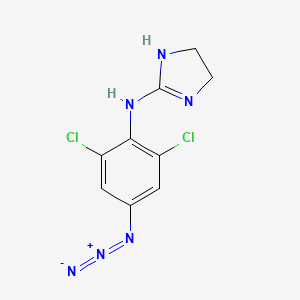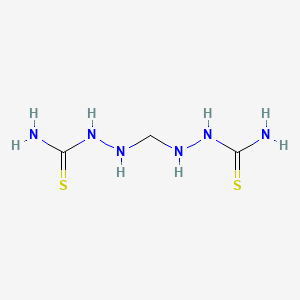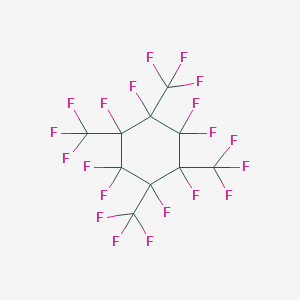
Perfluorotetramethylcyclohexane
概要
説明
Perfluorotetramethylcyclohexane is a perfluorinated compound with the molecular formula C10F20. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is known for its stability, non-reactivity, and resistance to degradation, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Perfluorotetramethylcyclohexane can be synthesized through the fluorination of tetramethylcyclohexane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of partially fluorinated by-products.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. The use of specialized reactors and fluorinating agents ensures efficient and safe production.
化学反応の分析
Types of Reactions: Perfluorotetramethylcyclohexane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: This compound is generally resistant to oxidation, but under extreme conditions, it may form perfluorinated carboxylic acids.
Reduction: Reduction reactions are rare due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, but they require strong nucleophiles and harsh conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone under high temperatures and pressures.
Substitution: Strong nucleophiles like lithium aluminum hydride or sodium borohydride in the presence of a catalyst.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Substitution: Partially fluorinated cyclohexane derivatives.
科学的研究の応用
Perfluorotetramethylcyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a solvent for fluorophilic reactions and as a reagent in the synthesis of other perfluorinated compounds.
Biology: Investigated for its potential use in biological gas exchange processes and as a blood substitute.
Medicine: Explored for its use in drug delivery systems due to its inert nature and biocompatibility.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.
作用機序
The mechanism of action of perfluorotetramethylcyclohexane is primarily based on its physical properties rather than chemical reactivity. Its high fluorine content and stability make it an excellent candidate for applications requiring non-reactive and inert materials. In biological systems, it can facilitate gas exchange by dissolving gases like oxygen and carbon dioxide.
類似化合物との比較
- Perfluoromethylcyclohexane (C7F14)
- Perfluorohexyloctane (C14H17F13)
- Perfluorodecalin (C10F18)
Comparison:
- Perfluoromethylcyclohexane: Similar in structure but with fewer fluorine atoms, making it less stable and less inert.
- Perfluorohexyloctane: Contains both perfluorinated and hydrogenated carbon atoms, making it amphiphilic and suitable for different applications.
- Perfluorodecalin: Similar in stability and inertness but with a different ring structure, leading to different physical properties.
Perfluorotetramethylcyclohexane stands out due to its complete fluorination and unique combination of stability, inertness, and resistance to chemical reactions, making it highly valuable in various scientific and industrial fields.
特性
IUPAC Name |
1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(7(19,20)21)2(12,8(22,23)24)6(17,18)4(14,10(28,29)30)3(13,5(1,15)16)9(25,26)27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIWRQOSNDBYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393516 | |
| Record name | 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84808-59-3 | |
| Record name | 1,1,2,3,4,4,5,6-octafluoro-2,3,5,6-tetrakis(trifluoromethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential advantages of using perfluorotetramethylcyclohexane (PFTMC) as a short-term postoperative retinal tamponading agent?
A1: The research paper suggests that PFTMC, marketed as Multifluor APF-144, shows promise as a short-term postoperative retinal tamponading agent due to the following observations:
- Good intravitreal tolerance: The study found no signs of endophthalmitis or retinal toxicity in rabbit eyes after PFTMC injection. []
- Electroretinographic stability: Electroretinography (ERG) readings remained stable in rabbit eyes after PFTMC injection, suggesting no adverse effects on retinal function. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
![N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B1227896.png)
![3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1227899.png)
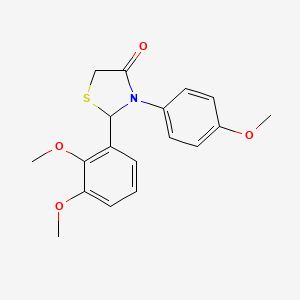

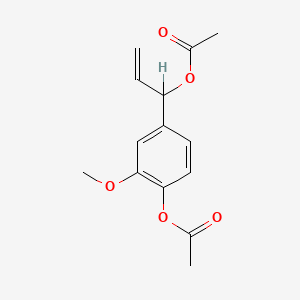
![N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide](/img/structure/B1227905.png)
![4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide](/img/structure/B1227907.png)

![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[[oxo-[(phenylmethyl)amino]methyl]amino]ethyl] ester](/img/structure/B1227909.png)
![[5-[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B1227910.png)
